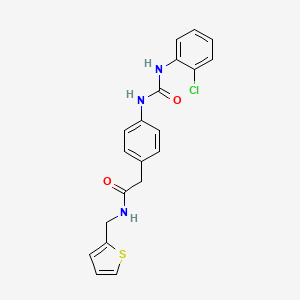

N-(2-氟苯基)吩嗪-1-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

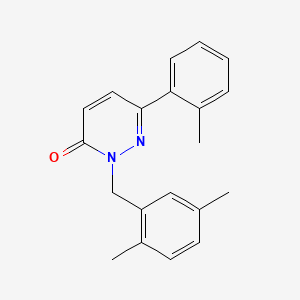

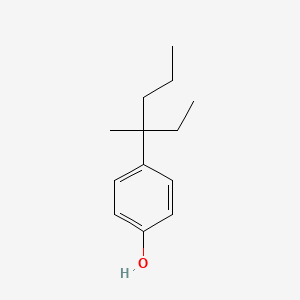

N-(2-fluorophenyl)phenazine-1-carboxamide, also known as FP1, is a synthetic compound that belongs to the phenazine family. It has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, material science, and electrochemistry. Phenazine-1-carboxamide (PCN), a phenazine derivative, is strongly antagonistic to fungal phytopathogens .

Synthesis Analysis

The chemical route for phenazines biosynthesis employs toxic chemicals and display low productivities, require harsh reaction conditions, and generate toxic by-products . Phenazine biosynthesis using some natural phenazine-producers represent remarkable advantages of non-toxicity and possibly high yield in environmentally-friendlier settings . A biocontrol bacterium with antagonistic activity towards fungal plant pathogens, designated as strain HT66, was isolated from the rice rhizosphere . The secondary metabolite produced by HT66 strain was purified and identified as PCN through mass spectrometry, and 1 H, 13 C nuclear magnetic resonance spectrum .Chemical Reactions Analysis

The inactivation of psrA and rpeA increased PCN production by 1.66- and 3.06-fold, respectively, which suggests that psrA and rpeA are PCN biosynthesis repressors . q RT-PCR analysis showed that the expression of phzI, phzR, and phzE was markedly increased in the psrA and rpeA double mutant than in psrA or rpeA mutant .科学研究应用

抗肿瘤潜力

N-(2-氟苯基)吩嗪-1-甲酰胺因其抗肿瘤活性而受到研究,特别是其与DNA插层的特性,这是抗肿瘤药物的关键特性。吩嗪-1-甲酰胺(包括衍生物)的合成和评估表明,这些化合物对各种癌细胞系表现出细胞毒性。这些化合物的活性在很大程度上取决于取代基的吸电子能力以及这些基团在吩嗪环上的位置效应,某些衍生物在临床前模型中显示出对白血病和肺癌等疾病的活性 (Rewcastle, Denny, & Baguley, 1987)。

生物防治和植物保护

假单胞菌属产生的吩嗪-1-甲酰胺衍生物的生产和应用已因其在生物防治和植物保护中的作用而被广泛研究。产生吩嗪-1-羧酸(PCA)及其衍生物(包括吩嗪-1-甲酰胺)的假单胞菌荧光菌株已证明根系定植与抑制各种土壤传播病原体(例如禾谷镰刀菌变种小麦)之间存在正相关关系。这种抑制作用归因于吩嗪化合物的抗生素特性,这有助于控制小麦中的全蚀病等疾病 (Bull, 1991)。此外,已采用代谢工程策略来增强假单胞菌绿脓杆菌对吩嗪-1-甲酰胺的生物合成,突出了其作为针对真菌植物病原体的生物防治剂和工业规模生物合成的潜力 (Peng et al., 2018)。

荧光化学传感器应用

N-(2-氟苯基)吩嗪-1-甲酰胺及其相关化合物也因其作为荧光化学传感器的应用而受到探索。这些传感器旨在检测金属离子和其它分析物,展示了吩嗪衍生物在环境监测和生物成像中的多功能性。例如,已开发出基于吩恶嗪的荧光化学传感器,用于区分检测 Cd2+ 和 CN− 离子,展示了在活细胞成像和环境分析中的应用潜力 (Ravichandiran et al., 2020)。

属性

IUPAC Name |

N-(2-fluorophenyl)phenazine-1-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12FN3O/c20-13-7-1-2-8-14(13)23-19(24)12-6-5-11-17-18(12)22-16-10-4-3-9-15(16)21-17/h1-11H,(H,23,24) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYKPYZDRVOPAPI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C3C=CC=C(C3=N2)C(=O)NC4=CC=CC=C4F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12FN3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2-fluorophenyl)phenazine-1-carboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[3-(1,3-benzothiazol-2-yl)phenyl]-3-methylbenzamide](/img/structure/B2397543.png)

![1-cyclohexyl-3-[2-(5,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]thiourea](/img/structure/B2397548.png)

![N-(3-chlorophenyl)-2-((2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2397556.png)

![7-(2-methylphenyl)-3-(2-phenoxyethyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2397558.png)

![4-(1-methyl-2,4-dioxo-1,2,3,4,7,8-hexahydropyrimido[2,1-f]purin-9(6H)-yl)benzenesulfonamide](/img/structure/B2397564.png)